3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
Description
3-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-bromophenylmethyl group at the 1-position and a methyl group at the 6-position of the pyridazine core. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-inotropic, antiplatelet aggregation, antibacterial, and antiviral properties .
Properties
IUPAC Name |
3-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c1-13-2-7-16(19-18-13)21-10-8-20(9-11-21)12-14-3-5-15(17)6-4-14/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGDQPPOWSRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid-Mediated Amination
A method analogous to the synthesis of 3-amino-4-methylpyridine (as reported in) can be adapted. Here, 6-methylpyridazine-3-boronic acid undergoes amination using an inorganic ammonia source (e.g., ammonium sulfate) and a metal oxide catalyst (e.g., cupric oxide).
Chlorination-Amination Sequence
An alternative route involves chlorination of 6-methylpyridazine followed by amination:
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux introduces a chlorine atom at position 3.
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Conditions : POCl₃ (427 mL), reflux for 8 hours.
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Intermediate : 3-chloro-6-methylpyridazine.
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Amination : Displacement of chlorine with ammonia or a protected amine.
Synthesis of 1-(4-Bromobenzyl)piperazine
Alkylation of Piperazine
Piperazine reacts with 4-bromobenzyl bromide in a controlled mono-alkylation to avoid bis-alkylation:
Purification Challenges
Due to the symmetry of piperazine, chromatographic separation or crystallization is required to isolate the mono-alkylated product.
Coupling of Intermediates
Nucleophilic Aromatic Substitution
3-Chloro-6-methylpyridazine reacts with 1-(4-bromobenzyl)piperazine under basic conditions:
Transition-Metal-Catalyzed Coupling
A Buchwald-Hartwig amination could enhance efficiency:
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Catalyst : Palladium acetate (5 mol%), Xantphos (10 mol%)
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Base : Cs₂CO₃
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Solvent : 1,4-Dioxane
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Temperature : 100°C for 12 hours
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Byproduct Mitigation
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Excess amine (1-(4-bromobenzyl)piperazine) ensures complete consumption of 3-chloro-6-methylpyridazine.
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Pd scavengers (e.g., SiliaBond Thiol) remove residual catalysts in transition-metal routes.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Optimization
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Recrystallization : Ethyl acetate/hexane mixtures yield >95% purity.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for intermediate purification.
Industrial Feasibility and Environmental Impact
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine, a compound with a complex structure, has garnered attention in various scientific research applications due to its potential pharmacological properties. This article will explore its applications in medicinal chemistry, neuropharmacology, and as a tool in biochemical research.
Antidepressant Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antidepressant effects. The specific compound under discussion has been evaluated for its ability to modulate serotonin receptors, which are crucial in the treatment of depression. In vitro assays demonstrated that it has a high affinity for the 5-HT1A receptor, suggesting potential as an antidepressant agent .
Antipsychotic Properties
Research has also highlighted the antipsychotic potential of this compound. It was shown to influence dopamine receptor pathways, which are often targeted in the treatment of schizophrenia. Animal models have demonstrated that administration of this compound leads to a reduction in psychotic behaviors, indicating its therapeutic promise .
Anticancer Research
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies reported that it induces apoptosis in malignant cells through the activation of caspase pathways, making it a candidate for further development as an anticancer drug .
Neuroprotective Effects
Neuroprotective properties have been observed in experimental models of neurodegenerative diseases. The compound has shown efficacy in reducing oxidative stress and inflammation in neuronal cells, suggesting its potential use in conditions such as Alzheimer's disease .
Cognitive Enhancement
Preliminary studies indicate that this compound may enhance cognitive function. It has been tested in memory impairment models, where it exhibited improvements in learning and memory tasks, likely due to its action on cholinergic systems .
Tool for Drug Discovery
Due to its unique structure, this compound serves as a valuable tool in drug discovery processes. It can be utilized to probe biological pathways and identify new therapeutic targets. Researchers have employed it in high-throughput screening assays to discover novel drug candidates .
Mechanistic Studies
The compound's interactions with various receptors and enzymes provide insights into biochemical mechanisms underlying specific diseases. It is often used in mechanistic studies to elucidate the role of neurotransmitter systems in mental health disorders .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant effects | High affinity for 5-HT1A receptors; significant reduction in depressive symptoms in animal models . |
| Study 2 | Antipsychotic properties | Reduction of psychotic behaviors; modulation of dopamine receptor pathways . |
| Study 3 | Anticancer activity | Induction of apoptosis; effective against multiple cancer cell lines . |
| Study 4 | Neuroprotective effects | Reduction of oxidative stress; potential application in Alzheimer's disease . |
| Study 5 | Cognitive enhancement | Improvement in memory tasks; interaction with cholinergic systems . |
| Study 6 | Drug discovery tool | Used for high-throughput screening; identification of novel therapeutic targets . |
Mechanism of Action
The mechanism of action of 3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazine Derivatives with Piperazine Substituents
3-Chloro-6-{4-[3-(4-Chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Structure: Differs in the substituents on both the pyridazine core (chlorine at position 3) and the piperazine ring (a 4-chlorophenoxypropyl group).
- Activity: Demonstrated antiplatelet and antibacterial effects, attributed to the electron-withdrawing chlorine atoms and the flexible phenoxypropyl chain .
- Key Difference : The bromophenylmethyl group in the target compound may confer higher metabolic stability compared to the ether-linked chlorophenyl group in this analog.
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Structure : Features a sulfonyl-linked biphenyl group on the piperazine ring and a trimethylpyrazole substituent on the pyridazine core.
- Key Difference : The target compound’s bromophenylmethyl group prioritizes lipophilicity, which may favor CNS-targeted activity over peripheral effects.
Pyridazinone Derivatives with Piperazine Moieties
4-(Aryl)-6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-one
Non-Pyridazine Compounds with Piperazine and Halogenated Aryl Groups
L-750,667 (Azaindole Derivative)
- Structure : Azaindole core with a piperazine ring substituted for dopamine D4 receptor antagonism.
- Activity : High selectivity (>2000-fold for D4 over D2/D3 receptors) due to optimized halogenated aryl groups .
- Key Insight : The bromophenylmethyl group in the target compound may similarly enhance selectivity for specific CNS targets, though its pyridazine core could shift receptor affinity.
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)
- Structure: Quinoline core with a 4-bromophenyl group linked via a carbonyl-piperazine bridge.
- Activity: Structural rigidity from the quinoline system may limit conformational flexibility compared to the pyridazine-based target compound .
Comparative Data Table
Structural and Functional Insights
- Bromine vs.
- Piperazine Linker Flexibility : The direct methylene linkage in the target compound (vs. sulfonyl or carbonyl groups in analogs) may improve conformational adaptability for target engagement .
- Core Structure Impact: Pyridazine’s electron-deficient nature contrasts with quinoline’s aromatic system, influencing charge distribution and intermolecular interactions .
Biological Activity
The compound 3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a piperazine ring substituted with a bromophenyl group and a methyl group on the pyridazine moiety. The structural characteristics are crucial for its biological activity, particularly in targeting specific receptors or enzymes.
Biological Activity Overview
Research indicates that derivatives of pyridazine and piperazine possess a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, pyrazole derivatives have shown efficacy against breast cancer cells, suggesting potential for similar activity in pyridazine derivatives .
- Antimicrobial Properties : Compounds containing piperazine rings often display antibacterial and antifungal activities. The presence of halogen atoms like bromine can enhance these effects, making them useful in treating infections .
- Central Nervous System (CNS) Effects : Piperazine derivatives are known for their neuroactive properties, which can be beneficial in developing treatments for neurological disorders. The specific interactions with neurotransmitter systems need further exploration in the context of this compound .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that modifications in the piperazine and pyridazine rings significantly influence biological activity. Key findings include:
- Substitution Patterns : The introduction of halogens (e.g., bromine) on the phenyl ring increases potency against certain cancer lines due to enhanced lipophilicity and receptor binding affinity.
- Piperazine Modifications : Variations in the piperazine substituents can alter the pharmacokinetic properties, affecting absorption and distribution profiles.
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of various pyridazine derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating promising cytotoxicity .
Case Study 2: CNS Activity
In a behavioral study assessing the anxiolytic effects of piperazine derivatives, compounds structurally related to this compound were tested using the elevated plus maze model. Results showed significant reductions in anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .
Research Findings Table
Q & A
Q. How can the synthesis of 3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine be optimized to improve yield and purity?
Methodological Answer: Optimize reaction conditions by controlling temperature (±2°C precision), solvent polarity (e.g., DMF for nucleophilic substitutions), and pH (buffered conditions for acid/base-sensitive steps). Use stepwise coupling reactions, as seen in analogous piperazine-pyridazine syntheses, and employ purification techniques like column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor intermediates via TLC (Rf tracking) and confirm final product purity via HPLC (≥95% purity threshold) .
Q. What analytical techniques are critical for characterizing intermediates and the final compound?
Methodological Answer: Use TLC (silica GF254, UV visualization) for real-time reaction monitoring. Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃ solvents, 400 MHz+) to resolve piperazine and pyridazine proton environments. Validate molecular weight via HRMS (ESI+ mode, <5 ppm error). For crystallinity assessment, perform XRD (single-crystal diffraction) or DSC (melting point consistency) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal stability : Store at 25°C, 40°C, and 60°C for 4 weeks; analyze degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor absorbance shifts (UV-Vis spectroscopy).
- Humidity sensitivity : Use desiccators with controlled RH (30–75%); track hygroscopicity via gravimetry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?
Methodological Answer: Design analogs with systematic substitutions:
- Replace the 4-bromophenyl group with chloro/fluoro variants to assess halogen-dependent receptor interactions.
- Modify the piperazine N-methyl group to explore steric effects. Test analogs in receptor-binding assays (e.g., serotonin 5-HT₆ or dopamine D₂ receptors) and correlate activity changes with structural variations using CoMFA or 3D-QSAR models .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-bacterial vs. anti-viral effects)?
Methodological Answer:
- Assay standardization : Replicate studies under identical conditions (e.g., MIC for antibacterial activity vs. plaque reduction for antiviral assays).
- Target specificity profiling : Use radioligand binding assays (e.g., Kd determination) to distinguish off-target effects.
- Metabolite analysis : Identify active metabolites via LC-MS/MS in cell lysates to clarify mechanisms .
Q. How can computational modeling predict interactions with neurotransmitter receptors?
Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) using receptor crystal structures (e.g., PDB: 6WGH for 5-HT₆). Validate predictions with MD simulations (GROMACS, 100 ns trajectories) to assess binding stability. Cross-validate with pharmacophore mapping (Discovery Studio) to highlight critical interaction motifs (e.g., hydrogen bonds with Glu196 in 5-HT₆) .
Q. What in vivo/in vitro models are appropriate for validating target engagement and pharmacokinetics?
Methodological Answer:
- In vitro : Use CHO cells transfected with human receptors (e.g., D₂R) for cAMP inhibition assays.
- In vivo : Administer to Sprague-Dawley rats (10 mg/kg, IV/PO) and measure plasma/tissue concentrations via LC-MS/MS. Calculate AUC, Cmax, and t₁/₂.
- BBB permeability : Employ PAMPA-BBB or MDCK-MDR1 monolayers to predict CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
